4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18-10-8-15(9-11-18)17-16(19)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLWUYTVHYZWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213453 | |
| Record name | 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-02-2 | |
| Record name | 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:
Formation of Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methylpiperidine with isopropyl bromide under basic conditions to form 1-(propan-2-yl)-4-methylpiperidine.
Amidation Reaction: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to study its effects on various biological pathways and its interaction with cellular receptors.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzamide core allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Nitrogen
The propan-2-yl group on the piperidine nitrogen distinguishes the target compound from related derivatives. Key comparisons include:
Key Observations :
- Sulfonyl groups (e.g., propylsulfonyl) enhance electrophilicity but may reduce synthetic yields (e.g., 35.2% for compound 8b ).
- Biological Implications : Piperidine derivatives with sulfonyl or aromatic substituents (e.g., phenylethyl) are associated with GlyT1 inhibition or psychoactive properties , whereas the target compound’s isopropyl group may modulate lipophilicity and bioavailability.
Substituent Variations on the Benzamide Ring
The 4-methyl group on the benzamide ring is compared to halogenated and heterocyclic analogs:
Key Observations :
Crystallographic and Conformational Analysis
The target compound’s piperidine ring is expected to adopt a half-chair conformation, similar to 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide . Key differences arise from substituent effects:
- Crystal Packing : Analogs with methylbenzoyl groups form chains via N–H⋯O/C–H⋯O hydrogen bonds along the a-axis . The propan-2-yl group may disrupt this packing due to increased steric bulk.
- Dihedral Angles : In methylbenzoyl analogs, the dihedral angle between benzamide and piperidine rings is 89.1° , whereas the target compound’s isopropyl group could alter this angle, affecting molecular rigidity.
Biological Activity
4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a synthetic compound that belongs to the class of benzamides. It has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of neurological disorders and other therapeutic areas. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.38 g/mol |
| CAS Number | 959239-02-2 |
The compound features a benzamide core with a piperidine ring, which is substituted at the nitrogen atom by an isopropyl group. This structural arrangement is critical for its biological activity, influencing its interaction with various receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound has been shown to exhibit affinity for certain neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
Key Mechanisms:
- Receptor Binding : The isopropyl group enhances binding affinity to receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to neurotransmitter metabolism, thereby influencing neurotransmitter levels.
- Signal Transduction Modulation : It can alter downstream signaling pathways, affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits several pharmacological effects:
Pharmacological Effects:
- Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Preliminary data indicate potential antidepressant effects through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Effects : The compound may reduce inflammation in neurodegenerative conditions.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Neuroprotective Study :
- Objective : To evaluate neuroprotective effects against oxidative stress.
- Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.
- Findings : The compound significantly reduced cell death and increased antioxidant enzyme activity.
-
Antidepressant Activity Assessment :
- Objective : To assess the antidepressant-like effects in animal models.
- Methodology : Behavioral tests (e.g., forced swim test) were conducted on treated rodents.
- Findings : Treated animals showed reduced immobility time, suggesting antidepressant effects.
-
Anti-inflammatory Research :
- Objective : To investigate anti-inflammatory properties in a mouse model of neuroinflammation.
- Methodology : Measurement of pro-inflammatory cytokines post-treatment.
- Findings : Significant reduction in cytokine levels was observed, indicating anti-inflammatory effects.
Comparative Analysis
To contextualize the efficacy of this compound, it is beneficial to compare it with similar compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(4-methylpiperidin-4-yl)benzamide | Similar receptor binding | Moderate neuroprotective |
| 4-methyl-N-(1-phenylpiperidin-4-yl)benzamide | Dopaminergic modulation | Antidepressant-like effects |
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-methylbenzoyl chloride with 1-(propan-2-yl)piperidin-4-amine under nucleophilic acyl substitution conditions. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., ethyl methyl ketone) to enhance reactivity and reduce side reactions .
- Base Choice : Triethylamine (TEA) is effective for neutralizing HCl byproducts, improving yield .
- Purification : Normal-phase chromatography (e.g., 10% methanol with ammonium hydroxide) resolves impurities .
Optimization involves varying temperature (room temperature to reflux) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify key groups (e.g., piperidine protons at δ 2.5–3.5 ppm, methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 315.2) .
- X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) reveal bond lengths (C–N: 1.46–1.52 Å) and dihedral angles (89.1° between aromatic rings) .
Q. How can solubility and stability profiles be experimentally determined for pharmacological studies?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Measure via UV-Vis spectroscopy at λmax ~260 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this benzamide?
- Methodological Answer :
- Core Modifications : Compare analogs with substituted benzamides (e.g., chloro, methoxy) or piperidine substituents (e.g., 2-furoyl, thiophene). Assess binding affinity via radioligand assays (e.g., dopamine D3 receptor IC50) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes, GPCRs) .
- Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive antagonists (e.g., SCH 23390 for dopamine receptors) .
- Dose-Response Curves : Generate IC50/EC50 values in triplicate to assess reproducibility. Use ANOVA to identify outliers .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide) to identify trends .
Q. What experimental approaches elucidate the mechanism of action for this compound in neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]spiperone) quantify affinity for serotonin/dopamine receptors .
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in transfected HEK293 cells .
- In Vivo Models : Assess locomotor activity in zebrafish or rodent models to validate CNS penetration .
Q. How can crystallization conditions be optimized to improve X-ray diffraction quality?
- Methodological Answer :
- Solvent Screening : Test mixtures of ethyl acetate/hexane or methanol/water for slow evaporation .
- Temperature Gradients : Gradual cooling (0.5°C/hour) from 40°C to 4°C enhances crystal lattice formation .
- Additives : Introduce 1–5% DMSO to reduce nucleation density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
